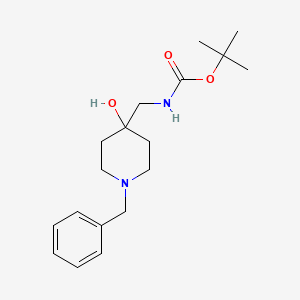

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Description

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is a carbamate derivative featuring a piperidine ring substituted with a benzyl group at position 1, a hydroxyl group at position 4, and a tert-butyl carbamate moiety attached via a methyl linker. The tert-butyl group enhances steric bulk and metabolic stability, while the hydroxyl group may contribute to hydrogen bonding interactions, influencing solubility and target engagement.

Properties

IUPAC Name |

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)19-14-18(22)9-11-20(12-10-18)13-15-7-5-4-6-8-15/h4-8,22H,9-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJILBAHXIZOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate typically involves the reaction of 1-benzyl-4-hydroxy-4-piperidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The benzyl group can be reduced to a methyl group.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a methyl-substituted piperidine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is a chemical compound with the molecular formula that features a piperidine ring substituted with a benzyl group, a hydroxy group, and a tert-butyl carbamate moiety. It is used in scientific research as an intermediate in synthesizing complex organic molecules and is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. This compound is also investigated for potential therapeutic properties, such as anti-inflammatory and analgesic effects, and is utilized in developing new materials and chemical processes.

Scientific Research Applications

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate has applications across chemistry, biology, medicine, and industry.

- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.

- Biology It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

- Medicine It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate undergoes various chemical reactions:

- Oxidation The hydroxy group can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction The benzyl group can be reduced to a methyl group. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are used.

- Substitution The piperidine ring can undergo nucleophilic substitution reactions. Nucleophiles such as amines or alkoxides can be used under basic conditions.

Mechanism of Action

The mechanism of action of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy group and the piperidine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous carbamates and piperidine derivatives, emphasizing differences in substituents, molecular properties, and biological implications.

Piperidine-Based Carbamates

- Compound: tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate (CAS 675602-77-4) Key Differences: The piperidine ring in this analogue contains methyl groups at positions 3 and 5 instead of a hydroxyl group at position 3. The dimethyl substituents may restrict conformational flexibility, altering binding to targets such as enzymes or receptors . Molecular Formula: C19H30N2O2.

- Compound: tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate (Compound 9 in ) Key Differences: Features a 4-aminophenyl group attached to the piperidine ring, replacing the benzyl and hydroxyl groups. Implications: The aromatic amine may enhance interactions with nucleic acids or proteins, as seen in its role as an HIV-1 inhibitor . Molecular Formula: C16H25N3O2.

Aryl-Substituted Carbamates

- Compound: 4-bromo-3-(tert-butyl)phenyl methylcarbamate (1b in ) Key Differences: A brominated phenyl ring replaces the piperidine scaffold. Molecular Formula: C12H14BrNO2.

Compound : tert-butyl (4-bromothiazol-2-yl)methylcarbamate (CAS 697299-87-9)

Cyclohexane and Fluorinated Analogues

- Compound: tert-butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate Key Differences: A cyclohexane ring replaces piperidine, with a fluorinated benzylamino group. Implications: The fluorine atom increases electronegativity and bioavailability, while the cyclohexane ring may improve metabolic stability . Molecular Formula: C19H29FN2O2.

Enzyme Modulation Potential

- The hydroxyl group in the target compound could mimic the effects of phenolic antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole), which induce glutathione S-transferase and epoxide hydratase activities in rodent liver . However, direct evidence for the target compound’s enzyme induction is absent in the provided data.

- In contrast, acetylcholinesterase inhibitors such as 4-bromo-3-(tert-butyl)phenyl methylcarbamate (1b) rely on halogenated aryl groups for target engagement, a feature absent in the piperidine-based target .

Biological Activity

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate, with the molecular formula C17H26N2O3, is a chemical compound recognized for its unique structural features, including a piperidine ring and a tert-butyl carbamate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

The biological activity of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and piperidine ring are critical for its binding affinity, which can lead to alterations in enzyme activity or receptor signaling pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain serine hydrolases, which are critical in various biological processes. For instance, studies have shown that it can selectively inhibit the α/β-hydrolase domain (ABHD) enzymes, which play significant roles in lipid metabolism and signaling pathways related to inflammation and cancer .

Therapeutic Potential

Anti-inflammatory Effects : Preliminary studies suggest that Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate may exhibit anti-inflammatory properties. This is particularly relevant for conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases.

Analgesic Properties : The compound has also been investigated for its analgesic effects, potentially providing pain relief through its action on central nervous system pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate is crucial for optimizing its efficacy and selectivity. Key modifications to the piperidine ring or the carbamate group could enhance its biological activity or reduce off-target effects.

Case Studies

- Inhibition of ABHD2 : A study highlighted the compound's selective inhibition of ABHD2, demonstrating a pIC50 value of 5.50 without significant off-target effects . This selectivity is vital for minimizing side effects in therapeutic applications.

- Effect on Fertility : In vitro experiments showed that inhibition of ABHD2 could affect sperm fertility by reducing progesterone-induced acrosome reactions, indicating potential implications for reproductive health .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl (1-benzyl-4-hydroxypiperidin-4-yl)methylcarbamate | Structure | Moderate ABHD inhibition |

| (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate | Structure | Low anti-inflammatory effects |

| Tert-butyl carbamate derivatives | Structure | Varying degrees of enzyme inhibition |

This table illustrates how variations in structure can influence biological activity, underscoring the importance of targeted design in drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate in a laboratory setting?

- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of benzylamine derivatives with piperidinone intermediates, followed by hydroxylation and carbamate protection. Key steps require precise temperature control (e.g., 0–5°C for reduction steps) and anhydrous conditions to prevent side reactions. Catalysts like triethylamine in dichloromethane are commonly used to facilitate carbamate formation . Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm the presence of the tert-butyl group (~1.3 ppm singlet), benzyl protons (~7.3 ppm multiplet), and hydroxy-piperidine signals. Mass spectrometry (MS) with ESI+ ionization can validate the molecular ion peak (e.g., m/z 334.2 for C₁₈H₂₇N₂O₃). For crystalline samples, X-ray crystallography resolves spatial arrangements of the benzyl and carbamate groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture (use desiccants) and strong acids/bases, as the carbamate group is susceptible to hydrolysis. Stability studies suggest a shelf life of ≥6 months under these conditions .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine hydroxylation in this compound be elucidated?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O or D₂O) combined with kinetic isotope effect (KIE) studies can track hydroxylation pathways. Computational methods (DFT calculations) model transition states, while in situ IR spectroscopy monitors intermediate formation during oxidation. Compare results with analogous piperidine derivatives to identify regioselectivity drivers .

Q. What strategies optimize pharmacological profiling of this compound for CNS targets?

- Methodological Answer : Conduct in vitro binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors). Pair with molecular docking simulations to predict interactions with receptor active sites (e.g., serotonin 5-HT₆). Validate selectivity via counter-screening against off-target GPCRs and ion channels .

Q. How does the compound’s stability vary under physiological pH conditions?

- Methodological Answer : Perform pH-dependent stability assays in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm. The carbamate group shows hydrolysis at pH <3 (gastric conditions) but remains stable at neutral pH. Compare degradation products with synthetic standards to confirm pathways .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives?

- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric detection. For non-crystalline samples, VCD (vibrational circular dichroism) spectroscopy distinguishes enantiomers by comparing experimental and computed spectra .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) impact biological activity?

- Methodological Answer : Synthesize analogs with substituent variations on the benzyl ring. Test in cell-based assays (e.g., cAMP modulation for GPCR activity). Nitro groups enhance electron-withdrawing effects, potentially increasing receptor affinity, while methoxy groups may improve solubility. Use SAR (structure-activity relationship) models to quantify effects .

Q. What methodologies assess the compound’s ecotoxicological profile?

- Methodological Answer : Follow OECD guidelines for acute aquatic toxicity testing using Daphnia magna (48-hour EC₅₀). For biodegradability, employ OECD 301F respirometry to measure O₂ consumption over 28 days. Note that limited data exists for this compound; extrapolate from structurally related carbamates .

Data Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.